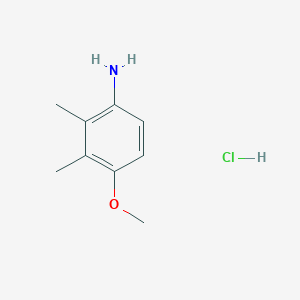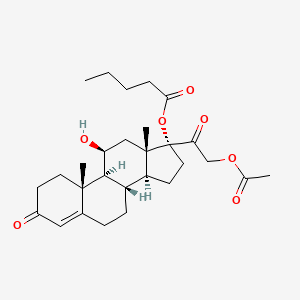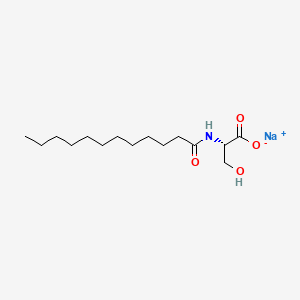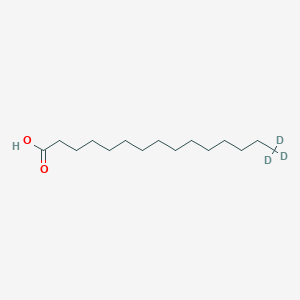
15,15,15-trideuteriopentadecanoic acid
Vue d'ensemble
Description
15,15,15-trideuteriopentadecanoic acid, also known as pentadecanoic acid-d3, is a deuterated form of pentadecanoic acid. It is an odd-chain saturated fatty acid with the molecular formula C15H27D3O2. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15,15,15-trideuteriopentadecanoic acid can be synthesized through the deuteration of pentadecanoic acid. One common method involves the catalytic hydrogenation of pentadecanoic acid in the presence of deuterium gas. This process replaces the hydrogen atoms at the 15th carbon position with deuterium atoms .
Industrial Production Methods
Industrial production of pentadecanoic-15,15,15-D3 acid typically involves large-scale catalytic hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The use of deuterium gas and specific catalysts are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
15,15,15-trideuteriopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanedioic acid.
Reduction: It can be reduced to form pentadecanol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pentadecanedioic acid.
Reduction: Pentadecanol.
Substitution: Halogenated pentadecanoic acids.
Applications De Recherche Scientifique
15,15,15-trideuteriopentadecanoic acid has a wide range of scientific research applications:
Mécanisme D'action
15,15,15-trideuteriopentadecanoic acid exerts its effects through several molecular targets and pathways:
Activation of PPAR alpha-delta receptors: Regulates metabolism, immunity, mood, appetite, and sleep.
Activation of the AMPK pathway: Maintains cellular homeostasis and energy balance.
Inhibition of HDAC-6: Reduces cancer cell proliferation and promotes cellular health.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadecanoic acid: The non-deuterated form, commonly found in dairy fat and some plants.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with similar anti-inflammatory properties.
Palmitic acid: A saturated fatty acid with a similar structure but different biological effects.
Uniqueness
15,15,15-trideuteriopentadecanoic acid is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. Its deuterated form allows for precise quantification and tracing in metabolic studies, providing valuable insights into fatty acid metabolism and its role in health and disease .
Propriétés
IUPAC Name |
15,15,15-trideuteriopentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

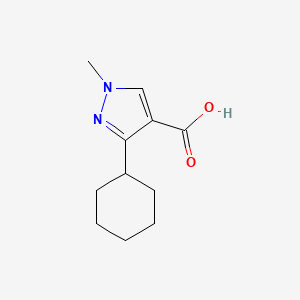
![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)
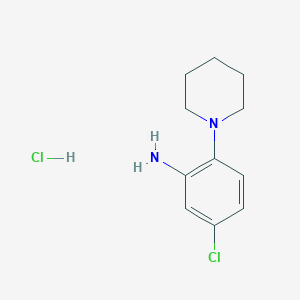
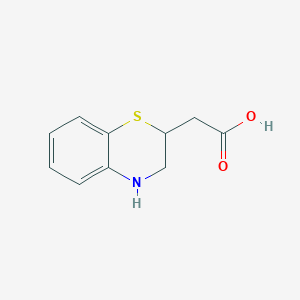


![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)

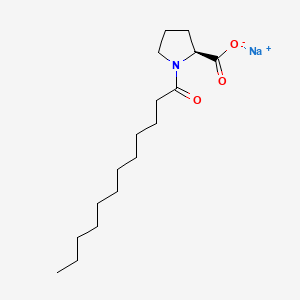
![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)

